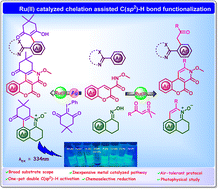Ru(ii) catalyzed chelation assisted C(sp2)–H bond functionalization along with concomitant (4 + 2) annulation†
Organic & Biomolecular Chemistry Pub Date: 2023-06-26 DOI: 10.1039/D3OB00828B
Abstract
Efficacious protocols have been established to synthesize a structurally privileged Π-extended coumarin-fused pyridone nucleus by activating the vinylic C(sp2)–H bond of coumarin-3-carboxamide under the influence of inexpensive Ru(II)-metal. Here an N-methoxy carboxamide entity has been exploited as the chelating fragment to manifest C(sp2)–H bond functionalization with a concomitant (4 + 2) annulation reaction, resulting in heterocyclic ring-forming protocols along with sulfoxonium ylide and iodonium ylide as representative bench-stable carbene surrogates. This diverse heterocycle formation via carbene insertion strategies, is further expanded to activate the ortho-C(sp2)–H bonds of different heterocycles by employing the sp2-N moiety as the directing group to develop acyl-alkylated/alkenylated quinazolines, isoxazoles and highly fluorescent pyridone-N-oxides. Intriguingly, during an evaluation of the versatility of the current protocols, a one-pot double C–H activation has been rationalized in the presence of iodonium ylide, which results in biologically potent benzimidazole-fused coumarin-centered bridge-headed polycyclic heteroarenes. Furthermore, a chemo-selective late-stage synthetic transformation is being designed to develop differently substituted pyridone analogues by switching the nature of the reducing agent. In addition, a photophysical experiment was done on one pyridine-N-oxide compound (7e) and delightfully it exhibited fluorescence quenching activity selectively in the presence of Al3+ ions, which appears to be a unique feature of our methodology. Finally, upon correlation of the merit of the developed pathways, the iodonium ylide mediated strategy appears to be superior.

Recommended Literature
- [1] Inside front cover
- [2] Facile preparation of a variety of bimetallic dendrites with high catalytic activity by two simultaneous replacement reactions†
- [3] Unconventional gas-based bottom-up, meter-area-scale fabrication of hydrogen-bond free g-CN nanorod arrays and coupling layers with TiO2 toward high-efficiency photoelectrochemical performance†
- [4] Effect of the ZnO/SiO2 ratio on the structure and catalytic activity of Cu/SiO2 and Cu/ZnO catalysts in water-containing ester hydrogenation†
- [5] Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications
- [6] Back cover
- [7] Ruthenium@N-doped graphite carbon derived from carbon foam for efficient hydrogen evolution reaction†
- [8] Synthesis of sub-nanometric Cu2O catalysts for Pd-free C–C coupling reactions†
- [9] Exploring thermodynamic stability of the stalk fusion-intermediate with three-dimensional self-consistent field theory calculations
- [10] Complexes of clays with organic compounds. I. Complex formation between montmorillonite and halloysite and certain organic liquids










